![molecular formula C14H11BrCl2N4O B2546126 4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one CAS No. 946386-74-9](/img/structure/B2546126.png)
4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-Bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one" is a complex molecule that may be related to various pyrazole and imidazole derivatives, which are often studied for their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related bromo- and chloro-substituted heterocyclic compounds, which can offer insights into the chemical behavior and potential applications of the compound .
Synthesis Analysis
The synthesis of bromo- and chloro-substituted heterocyclic compounds is a topic of interest due to their potential biological activities. For instance, bromido gold(i) complexes with methoxy, methyl, and fluorine substituents have been synthesized and characterized, showing significant activity against cancer cell lines . Similarly, the synthesis of chloro and bromo substituted indanyl tetrazoles and methyltetrazoles has been reported, with some compounds exhibiting notable analgesic activity . These studies suggest that the synthesis of "this compound" would likely involve multiple steps, including the introduction of bromo and chloro substituents and the formation of the pyrazole and imidazole rings.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of a 3(5)-phenyl-4-bromo-5(3)-methylpyrazole revealed the presence of both tautomers in the crystals, forming cyclic tetramers . Additionally, the crystal structure of a Schiff base compound with bromo and chloro substituents was elucidated, showing a trans configuration around the C=N double bond . These findings indicate that the molecular structure of "this compound" would be complex and might exhibit interesting tautomeric or conformational features.
Chemical Reactions Analysis
The reactivity of bromo- and chloro-substituted compounds can lead to various chemical transformations. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole has been used as a convenient approach to vicinally disubstituted pyrazoles . This method involves metallation followed by quenching with electrophiles, which could be relevant for modifying the structure of "this compound" to introduce new functional groups or to create derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo- and chloro-substituted heterocyclic compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding in benzimidazole derivatives affects their NMR spectral properties and their reactivity with metal ions . The Schiff base compounds' crystallographic data provide insights into their geometry and electronic structure, which are crucial for understanding their reactivity and interactions with biological targets . These aspects would be essential for a comprehensive analysis of the physical and chemical properties of "this compound".
Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
Research indicates that brominated pyrazolone derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds synthesized from α-bromoenones and bipyrazoles, closely related to the chemical structure , have been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Aspergilus flavus and Aspergillus niger. These studies reveal potential therapeutic applications of these compounds in treating microbial infections (Pundeer et al., 2013).
Anticancer and Anti-inflammatory Properties
Similar compounds have also been investigated for their anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have demonstrated anticancer activity, showcasing the potential of these molecules in the development of new anticancer therapies (Rahmouni et al., 2016).
Chemical Synthesis and Reactivity
The reactivity and synthetic applications of brominated pyrazoles have been explored, with studies demonstrating their utility as intermediates in the synthesis of more complex molecules. The versatility of these compounds is evident in their role in constructing molecules with diverse biological activities, offering a pathway for the development of new drugs and materials (Iddon & Lim, 1983).
Materials Science Applications
Brominated pyrazoles and related compounds find applications in materials science, particularly in the development of novel photoluminescent materials and catalysts. Their unique electronic and structural properties make them suitable for use in organic light-emitting diodes (OLEDs) and as ligands in metal-organic frameworks (MOFs), contributing to advancements in electronic and photonic technologies (Stagni et al., 2008).
Propriétés
IUPAC Name |
4-bromo-5-[(4,5-dichloroimidazol-1-yl)methyl]-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2N4O/c1-19-10(7-20-8-18-12(16)13(20)17)11(15)14(22)21(19)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVGTIARPLYYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CN3C=NC(=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2546043.png)
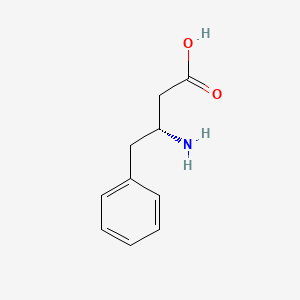

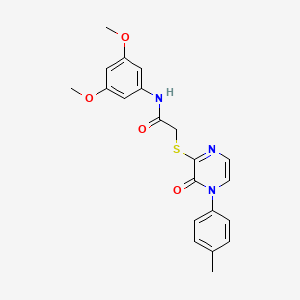
![3-[3-Ethoxy-2-(1,2-oxazol-5-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2546049.png)
![Benzyl 2-(4,7-dimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2546051.png)
![2-chloro-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2546054.png)

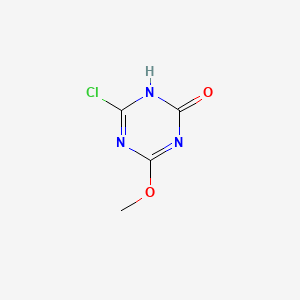
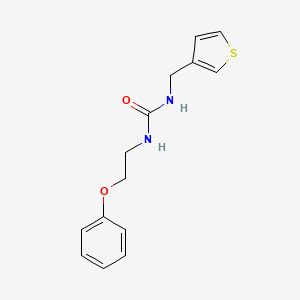

![2-[[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2546063.png)
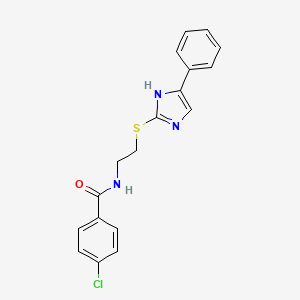
![Methyl 3-[(pyridin-4-ylmethyl)amino]butanoate](/img/structure/B2546066.png)